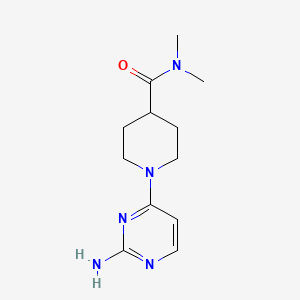

1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide

Description

1-(2-Aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine ring linked to a piperidine carboxamide moiety. Pyrimidine derivatives are widely recognized for their biological significance, particularly in drug discovery, due to their structural resemblance to nucleic acid bases and their ability to interact with enzymes and receptors .

Properties

IUPAC Name |

1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O/c1-16(2)11(18)9-4-7-17(8-5-9)10-3-6-14-12(13)15-10/h3,6,9H,4-5,7-8H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGUTLVHKKGKOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCN(CC1)C2=NC(=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using suitable reagents such as carboxylic acids or their derivatives.

Attachment of the Aminopyrimidine Moiety: The aminopyrimidine moiety is attached through a nucleophilic substitution reaction, where the amino group of the pyrimidine reacts with a suitable electrophilic center on the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated compounds.

Scientific Research Applications

1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The aminopyrimidine moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structurally related compounds, focusing on structural variations, synthesis, physicochemical properties, and biological relevance.

Structural Analogues and Key Differences

Physicochemical Properties

- Crystallography: The aminium chloride derivative (Mr = 271.80) crystallizes in a monoclinic system (a = 24.7908 Å, Z = 8), with high refinement accuracy (R = 0.036) .

- Lipophilicity: N-propyl and N,N-dimethyl groups (e.g., in and target compound) increase logP compared to simpler analogs like 1-(2-aminopyrimidin-4-yl)ethanone .

- Solubility: Chloro substituents () may reduce aqueous solubility, whereas aminopyrimidine enhances polar interactions .

Biological Activity

Introduction

1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly as a phosphoinositide 3-kinase (PI3K) inhibitor. This compound is part of a class of piperidine derivatives that have shown promise in various pharmacological applications, including anticancer properties and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring, which is known for its versatility in medicinal chemistry, and an aminopyrimidine moiety that contributes to its biological activity.

Biological Activity

Anticancer Activity

Research has indicated that this compound exhibits significant inhibitory effects on cancer cell lines. Preliminary studies show that the compound has an IC50 value of approximately 0.12 μM against HepG2 cells, indicating potent anticancer activity . The mechanism involves the inhibition of PI3K pathways, which are crucial for cell proliferation and survival.

Enzyme Inhibition

In addition to its anticancer properties, this compound has been evaluated for its ability to inhibit various enzymes:

- Acetylcholinesterase (AChE) : AChE inhibition is significant for treating neurodegenerative diseases. Compounds similar to this one have shown strong inhibitory activity, which may translate to therapeutic potential in Alzheimer's disease.

- Urease : The compound's urease inhibition has been highlighted in studies, where it demonstrated strong activity against urease with IC50 values comparable to established inhibitors .

Antibacterial Activity

The antibacterial efficacy of related compounds has been documented. While specific data on this compound's antibacterial activity is limited, derivatives of piperidine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of piperidine derivatives, including this compound:

- Synthesis and Structure-Activity Relationship (SAR) : A study explored various modifications to the piperidine structure to enhance biological activity. It was found that specific substitutions on the piperidine ring significantly affected the inhibitory potency against cancer cell lines .

- Docking Studies : Molecular docking studies have elucidated the interactions between this compound and target proteins, providing insights into its binding affinity and potential mechanisms of action.

- Pharmacokinetic Studies : Initial pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound, indicating its potential for further development as a therapeutic agent.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-chloro-2-aminopyrimidine with N,N-dimethylpiperidine-4-carboxamide under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling). Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Purity validation requires HPLC (≥98% by reverse-phase C18 column) and characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use X-ray crystallography (single-crystal analysis) to resolve the 3D structure, as demonstrated for analogous piperidine-carboxamide derivatives in COD Entry 2230670 . Complementary techniques include FT-IR for functional group analysis (amide C=O stretch at ~1650 cm) and computational methods (DFT calculations with Gaussian 09) to map electrostatic potentials and HOMO-LUMO gaps .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer : Screen for kinase inhibition (e.g., using ADP-Glo™ kinase assays) due to the pyrimidine scaffold’s affinity for ATP-binding pockets. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HCT-116 or HepG2) with IC determination. Include positive controls (e.g., staurosporine) and validate target engagement via Western blotting for downstream signaling proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Methodological Answer : Systematically modify substituents on the pyrimidine (e.g., 2-amino vs. 2-methyl) and piperidine (e.g., N-methyl vs. N-ethyl) moieties. Use parallel synthesis to generate derivatives, followed by hierarchical clustering of IC data. Molecular docking (AutoDock Vina) against crystallized kinase targets (e.g., EGFR or CDK2) can prioritize candidates for synthesis .

Q. What experimental strategies address discrepancies between in vitro potency and in vivo pharmacokinetics?

- Methodological Answer : If poor oral bioavailability is observed (e.g., low C in rodent studies), optimize logP via introduction of polar groups (e.g., hydroxyl or carboxylate) while maintaining target affinity. Use PAMPA assays for passive permeability and CYP450 inhibition assays (e.g., CYP3A4) to predict metabolic stability. Pharmacokinetic modeling (WinNonlin) can guide dose adjustments .

Q. How should researchers resolve contradictory data in solubility versus membrane permeability?

- Methodological Answer : Perform equilibrium solubility assays (pH 1–7.4) and correlate with parallel artificial membrane permeability assay (PAMPA) results. If high solubility (e.g., >100 µM at pH 7.4) coexists with low permeability, consider prodrug strategies (e.g., esterification of the carboxamide) or nanoformulation (liposomes) to enhance cellular uptake .

Q. What computational approaches validate target specificity and off-target risks?

- Methodological Answer : Use ensemble docking (Glide SP/XP) across a panel of homologous kinases to assess selectivity. Molecular dynamics simulations (GROMACS) over 100 ns can evaluate binding stability. Off-target profiling via thermal shift assays (TSA) with human proteome microarrays identifies unintended interactions .

Key Considerations for Researchers

- Data Contradictions : Address solubility-permeability trade-offs using tiered assays (e.g., PAMPA, Caco-2) .

- Target Validation : Combine CRISPR-mediated gene knockout with rescue experiments to confirm mechanism .

- Ethical Compliance : Adhere to OECD guidelines for preclinical testing (e.g., ICH S7A for safety pharmacology) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.